6-Chloropyridazine-3-sulfonyl chloride
Description
6-Chloropyridazine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 6 and a sulfonyl chloride group at position 2. This compound is primarily utilized as a key intermediate in organic synthesis, particularly for introducing sulfonate or sulfonamide functionalities into target molecules . Its reactivity stems from the electron-withdrawing nature of the sulfonyl chloride group, which enhances the electrophilicity of the pyridazine ring, facilitating nucleophilic substitutions or coupling reactions.
Properties
CAS No. |
89391-73-1 |
|---|---|
Molecular Formula |
C4H2Cl2N2O2S |
Molecular Weight |
213.04 g/mol |
IUPAC Name |
6-chloropyridazine-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H |
InChI Key |
BYQJSWOXKAYRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocyclic Core: Pyridazine (two adjacent nitrogen atoms) versus pyridine (one nitrogen).
- Substituent Effects: Halogens: Bromine (in 5-Bromo-6-chloropyridine-3-sulfonyl chloride) offers a larger atomic radius and polarizability compared to chlorine, which may influence nucleophilic displacement rates . Trifluoromethoxy Group: The -CF₃O group in 1804732-21-5 introduces strong electron-withdrawing effects and hydrophobicity, impacting solubility and biological activity .
Research Findings and Implications
- Drug Design : The pyridazine core in 6-Chloropyridazine-3-sulfonyl chloride may offer unique binding interactions in biologically active molecules due to its dual nitrogen atoms, which could enhance hydrogen-bonding capabilities compared to pyridine-based compounds .
- Agrochemicals : The trifluoromethoxy-substituted derivative (1804732-21-5) demonstrates how halogen and fluorinated groups improve pesticidal activity by resisting enzymatic degradation .
Preparation Methods
Reaction Overview
This method involves a two-step diazotization and chlorination sequence starting from 3-aminopyridine. The process, detailed in patent CN112830892A, proceeds as follows:
-
Diazotization : 3-Aminopyridine reacts with sodium nitrite (NaNO₂) in dilute hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.
-
Fluoroborate Stabilization : The diazonium salt is stabilized using sodium fluoroborate (NaBF₄) or 40% fluoroboric acid (HBF₄), forming a diazonium fluoroborate intermediate.
-
Chlorination : The intermediate reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) at 0–5°C to yield 6-chloropyridazine-3-sulfonyl chloride.
Key Reaction Conditions:
Mechanistic Insights
-
Diazotization : The primary amine group of 3-aminopyridine is protonated in HCl, forming a diazonium ion upon reaction with NaNO₂.
-
Fluoroborate Formation : The diazonium ion reacts with NaBF₄ to stabilize the intermediate, preventing decomposition.
-
Chlorination : SOCl₂ acts as both a chlorinating agent and solvent, with CuCl catalyzing the substitution of the diazo group with Cl⁻.
Advantages and Limitations
-
Advantages : High yield (>90%), scalability, and avoidance of high-temperature distillation.
-
Limitations : Requires strict temperature control (<5°C) to minimize side reactions.
Direct Chlorination of Hydroxypyridine Sulfonic Acids
Process Description
Patent EP1048654A2 outlines a one-pot synthesis starting from 4-hydroxypyridine-3-sulfonic acid. The method uses phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) under reflux:
-
Chlorination : PCl₃ and Cl₂ sequentially replace hydroxyl groups on the pyridine ring and sulfonic acid moiety.
-
Workup : The product is extracted into toluene, washed, and purified via distillation.
Key Parameters:
Reaction Mechanism
-
PCl₃ Activation : PCl₃ reacts with the sulfonic acid group, forming a reactive intermediate.
-
Cl₂ Substitution : Chlorine gas replaces hydroxyl groups, with excess PCl₃ ensuring complete conversion.
Industrial Applicability
-
Scalability : Suitable for bulk production due to minimal intermediate isolation.
-
Environmental Impact : Halogen-free solvents (e.g., toluene) reduce waste toxicity.
Phosphorus Pentachloride (PCl₅) Mediated Synthesis
Traditional Approach
A classical method involves reacting pyridine-3-sulfonic acid with PCl₅ and phosphorus oxychloride (POCl₃):
-
Chlorination : PCl₅ and POCl₃ convert sulfonic acid to sulfonyl chloride.
-
Neutralization : The crude product is neutralized with NaHCO₃ and extracted into methyl tert-butyl ether (MTBE).
Performance Data:
Challenges
-
Side Reactions : Over-chlorination may occur without precise stoichiometry.
-
Cost : PCl₅ is more expensive than PCl₃.
Comparative Analysis of Methods
Key Findings
-
The diazotization route offers excellent yields but requires cryogenic conditions.
-
Direct chlorination using PCl₃/Cl₂ is more industrially viable due to lower costs and higher purity.
-
PCl₅-based methods are less favored due to handling difficulties and environmental concerns.
Q & A
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